HNGF6A is a synthetic analog of Humanin (HN), a naturally occurring 24-amino acid peptide encoded within the mitochondrial 16S ribosomal RNA gene. [, ] HNGF6A demonstrates enhanced potency compared to native HN and exhibits a unique characteristic: it does not bind to Insulin-like growth factor binding protein 3 (IGFBP-3). [] This distinction is crucial as it avoids potential interference with the IGF-1 signaling pathway, a concern associated with the parent peptide HN.
Hngf6A is derived from modifications made to the humanin peptide, which was initially discovered in the context of neuroprotection. Humanin and its analogs, including Hngf6A, are typically synthesized using solid-phase peptide synthesis techniques, allowing for precise control over the amino acid sequence and modifications that enhance stability and activity.
Hngf6A falls under the classification of bioactive peptides. These compounds are characterized by their ability to exert physiological effects at low concentrations, often influencing metabolic pathways and cellular signaling processes.
The synthesis of Hngf6A primarily employs solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
Hngf6A consists of a specific sequence of amino acids that confer its biological activity. The molecular structure includes several key features such as:
Hngf6A participates in various biochemical reactions, particularly those involving insulin signaling pathways. Key reactions include:
The mechanism by which Hngf6A exerts its effects involves several steps:
Studies have shown that treatment with Hngf6A leads to:
Characterization studies indicate that Hngf6A retains activity over a range of pH values but shows optimal performance at physiological pH (around 7.4).
Hngf6A has potential applications in various scientific fields:
HNGf6A, a potent mitochondrial-derived peptide analog, exhibits robust cytoprotection by modulating key stress-response pathways. Under oxidative stress induced by tert-butyl hydroperoxide (TBHP), HNGf6A pretreatment (5–100 ng/ml) significantly restores mitochondrial membrane potential (ΔΨm) in human meniscus cells, as measured by JC-1 dye fluorescence. This correlates with a >50% reduction in intracellular ROS and maintenance of ATP synthesis efficiency [2] [8]. In neuronal models, HNGf6A completely suppresses amyloid-β-induced cell death by stabilizing mitochondrial permeability transition pores, thereby preventing cytochrome c leakage [1] [6]. The peptide enhances cellular redox homeostasis through upregulation of antioxidant enzymes (e.g., SOD2 and PRDX3), reducing oxidative damage markers by 30–40% in AMD cybrid models [7].
Table 1: Cytoprotective Effects of HNGf6A in Cellular Stress Models
Cell Type | Stress Inducer | Key Findings | Reference |
---|---|---|---|
Human meniscus cells | TBHP (50 μM) | ↓ ROS by 54%; restored ΔΨm and ATP synthesis | [8] |
ARPE-19 (AMD cybrids) | Amyloid-β | ↑ SOD2 by 38%; ↓ cleaved caspase-3 by 120% | [7] |
MC3T3-E1 osteoblasts | H₂O₂ | ↓ Apoptosis by 60%; ↑ cell viability via p38/JNK inhibition | [3] |
HNGf6A engages both extracellular and intracellular receptor complexes to initiate cytoprotective signaling:
HNGf6A exhibits unique IGFBP-3-independent actions critical for metabolic regulation:
HNGf6A activates selective mitophagy to clear damaged mitochondria via the FUNDC1 pathway:
Table 2: HNGf6A-Mediated Autophagy/Mitophagy Markers
Model | HNGf6A Dose | FUNDC1 Change | LC3-II/I Ratio | Outcome |
---|---|---|---|---|
Human meniscus cells | 25 ng/ml | ↑ 3.5-fold | ↑ 2.1-fold | ↓ Matrix metalloproteinases |
AMD cybrids | 3.2 μM | Not measured | ↑ 1.8-fold | ↓ Amyloid-β toxicity by 70% |
MC3T3-E1 osteoblasts | 50 ng/ml | ↑ 2.0-fold | ↑ 1.5-fold | ↓ Oxidative apoptosis by 60% |
HNGf6A directly targets mitochondrial apoptosis effectors:
CAS No.: 1256-86-6
CAS No.: 41164-36-7
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: